molecular formula C11H16BNO4S B1408839 (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704068-81-4

(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No.: B1408839
CAS No.: 1704068-81-4
M. Wt: 269.13 g/mol
InChI Key: VDUFNJOAUXLGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H16BNO4S and its molecular weight is 269.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The synthesis of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-methylphenylboronic acid and pyrrolidine.

    Coupling Reaction: The 4-methylphenylboronic acid reacts with pyrrolidine to form (4-Methyl-3-(pyrrolidin-1-yl)phenyl)boronic acid.

    Sulfonylation: The intermediate product undergoes sulfonylation using reagents such as sulfonyl chloride or sulfonic anhydride to yield the final product, this compound[][1].

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions employed.

Mechanism of Action

The mechanism of action of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in catalytic reactions involves the formation of a boronate complex with the catalyst. In the Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center and subsequent formation of the carbon-carbon bond . The sulfonyl group can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can be compared with other boronic acids such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c1-9-4-5-10(12(14)15)8-11(9)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUFNJOAUXLGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 2
(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 4
(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Reactant of Route 6
(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.